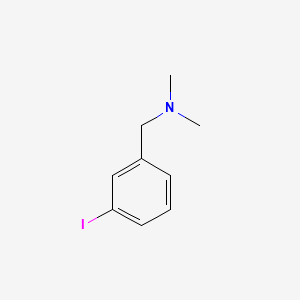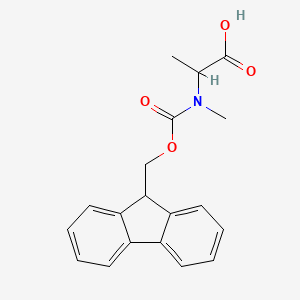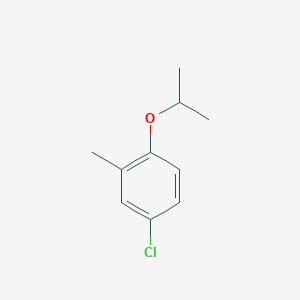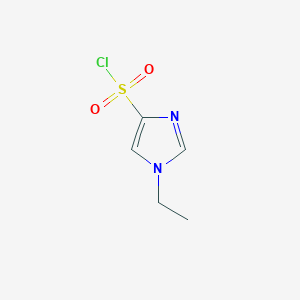
N-(3-Iodobenzyl)-N,N-dimethylamine
Overview
Description
N-(3-Iodobenzyl)-N,N-dimethylamine is an organic compound that is widely used in the scientific community for a variety of research applications. It is a versatile compound that can be used for synthesis, as well as for biochemical and physiological studies.
Scientific Research Applications
Synthetic Technology and Organic Synthesis
N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, is widely utilized in medicine, pesticides, and chemical fields. This compound, which is structurally similar to N-(3-Iodobenzyl)-N,N-dimethylamine, illustrates the significance of these compounds in synthetic technology. The study by Wang Ling-ya (2015) highlights the process improvements and applications in industrial production, reflecting the broader relevance of such compounds in synthetic chemistry.
Development of Metal Complexes
The palladium(II) complex [Pd(Fmes)I{NMe2(CH2-o-C6H4-I)-N,I}] demonstrates the potential of N-(3-Iodobenzyl)-N,N-dimethylamine derivatives in forming novel metal complexes. This study by C. Bartolomé et al. (2003) reveals the structural intricacies of such complexes, indicating the value of these compounds in inorganic chemistry and material science.
Light-Switchable Polymers
A study by P. Sobolčiak et al. (2013) explores the synthesis of a cationic polymer that transforms into a zwitterionic form upon irradiation. This polymer, utilizing a structure similar to N-(3-Iodobenzyl)-N,N-dimethylamine, highlights the potential of these compounds in developing responsive materials with applications in biotechnology and material science.
Catalytic Systems in Organic Synthesis
The development of a new catalytic system for N,N-dimethylamination of primary alcohols, as explored by J. Jeong & K. Fujita (2021), emphasizes the role of N,N-dimethylamine derivatives in organic synthesis. This research underscores the importance of such compounds in creating efficient, environmentally benign catalytic processes.
Novel Ligands in Metal Complex Formation
Research by C. Veranitisagul et al. (2011) demonstrates the application of N,N-bis(2-hydroxybenzyl)alkylamines, closely related to N-(3-Iodobenzyl)-N,N-dimethylamine, in forming metal complexes. This study highlights the potential of these compounds in nanotechnology and materials science, particularly in creating nano-structured materials like ceria (CeO2).
properties
IUPAC Name |
1-(3-iodophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNJGHRFIPXFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Iodobenzyl)-N,N-dimethylamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate](/img/structure/B3039850.png)






